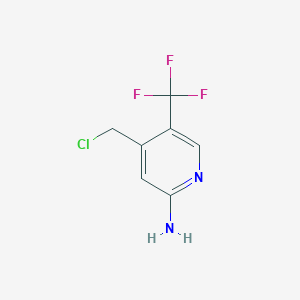

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine

CAS No.: 1227602-24-5

Cat. No.: VC2750551

Molecular Formula: C7H6ClF3N2

Molecular Weight: 210.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227602-24-5 |

|---|---|

| Molecular Formula | C7H6ClF3N2 |

| Molecular Weight | 210.58 g/mol |

| IUPAC Name | 4-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H6ClF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13) |

| Standard InChI Key | UPOFKRHWGPODCZ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1N)C(F)(F)F)CCl |

| Canonical SMILES | C1=C(C(=CN=C1N)C(F)(F)F)CCl |

Introduction

Physical and Chemical Properties

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine (CAS No.: 1227602-24-5) is a crystalline compound with a molecular weight of 210.58 g/mol and a molecular formula of C7H6ClF3N2. The structure features a six-membered aromatic pyridine ring containing a nitrogen atom, with three functional groups attached: an amino group (-NH2) at the 2-position, a chloromethyl group (-CH2Cl) at the 4-position, and a trifluoromethyl group (-CF3) at the 5-position.

The compound's key structural features and properties are summarized in Table 1:

Table 1: Physical and Chemical Properties of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine

| Property | Value |

|---|---|

| CAS Number | 1227602-24-5 |

| Molecular Formula | C7H6ClF3N2 |

| Molecular Weight | 210.58 g/mol |

| Appearance | White to off-white solid |

| Functional Groups | Amino (-NH2), Chloromethyl (-CH2Cl), Trifluoromethyl (-CF3) |

| Structural Class | Substituted pyridine |

The presence of the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, properties that are valuable in medicinal chemistry applications. The amino group at the 2-position of the pyridine ring likely exhibits basic properties similar to other 2-aminopyridines, while the chloromethyl group provides a reactive site for further chemical modifications through nucleophilic substitution reactions.

Applications and Biological Activity

Role as a Chemical Intermediate

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine is primarily used as an intermediate in the synthesis of more complex organic molecules. The presence of reactive functional groups—particularly the chloromethyl group—makes it valuable for building more complex structures through various chemical transformations.

Structural Comparisons with Related Compounds

Comparison with Similar Trifluoromethylpyridines

Several related trifluoromethylpyridine derivatives have been studied more extensively, providing insight into the potential properties and applications of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine. Table 2 compares the target compound with structurally related compounds:

Table 2: Comparison of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine with Related Compounds

Similar compounds, such as 2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine, have demonstrated significant antimicrobial and anticancer potential. These compounds are unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring, which enhance their biological activity.

Structure-Activity Relationships

The position and nature of substituents on the pyridine ring significantly impact the biological properties of trifluoromethylpyridine derivatives. For instance:

-

The position of the trifluoromethyl group affects lipophilicity and electronic properties

-

The amino group at the 2-position can serve as a hydrogen bond donor

-

The chloromethyl group provides a site for nucleophilic substitution reactions, enabling further functionalization or potential covalent binding with biological targets

These structure-activity relationships provide valuable insights for the rational design of new compounds with enhanced properties for specific applications.

Research and Development Trends

Research and development activities involving trifluoromethylpyridine derivatives have steadily increased since the early 1980s, following the development of economically feasible processes for synthesizing several trifluoromethylpyridine intermediates . This trend reflects the growing recognition of these compounds' utility in various applications, particularly in pharmaceutical and agrochemical research.

The development of efficient synthetic methods for producing trifluoromethylpyridine derivatives has been a key focus in recent years, with emphasis on:

-

Improving reaction yields

-

Developing more environmentally friendly synthesis methods

-

Finding new applications for these compounds in medicinal chemistry and materials science

Future Research Directions

While specific research findings on 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine are scarce in the available literature, the compound's structural features suggest several promising directions for future research:

Medicinal Chemistry Applications

The unique combination of functional groups in 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine makes it a promising scaffold for medicinal chemistry research. Future studies could explore:

-

Development of novel antimicrobial agents, capitalizing on the antimicrobial potential observed in similar compounds

-

Investigation of anticancer applications, particularly given the anticancer activity reported for related structures

-

Exploration of the compound's potential as a building block for kinase inhibitors or other enzyme modulators

Synthetic Methodology Development

Further research into efficient and scalable methods for synthesizing 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine and related compounds would be valuable, focusing on:

-

Optimization of reaction conditions to improve yields and purity

-

Development of more selective methods for introducing the chloromethyl group

-

Exploration of green chemistry approaches to reduce environmental impact

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies involving 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine and its derivatives could provide valuable insights into:

-

The impact of substitution patterns on biological activity

-

The role of the chloromethyl group in determining pharmacological properties

-

The contribution of the trifluoromethyl group to metabolic stability and target binding

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume